(5-Chlorothiophen-2-yl)[7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone
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Overview
Description
(5-CHLORO-2-THIENYL)[7-(4-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE is a complex organic compound characterized by its unique structure, which includes a thienyl group, a methoxyphenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-CHLORO-2-THIENYL)[7-(4-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and methoxyphenyl intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions .
Industrial Production Methods
For large-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Industrial methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(5-CHLORO-2-THIENYL)[7-(4-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (5-CHLORO-2-THIENYL)[7-(4-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine
In medicine, the compound is explored for its potential use as a drug candidate. Its unique structure and biological activities make it a promising candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, (5-CHLORO-2-THIENYL)[7-(4-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (5-CHLORO-2-THIENYL)[7-(4-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules, which have unique chemical properties.
Uniqueness
Its combination of a thienyl group, methoxyphenyl group, and trifluoromethyl group makes it unique compared to simpler compounds like dichloroaniline .
Properties
Molecular Formula |
C18H12ClF3N4O2S |
---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
(5-chlorothiophen-2-yl)-[7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone |
InChI |
InChI=1S/C18H12ClF3N4O2S/c1-28-10-4-2-9(3-5-10)14-13(15(27)11-6-7-12(19)29-11)16(18(20,21)22)25-17-23-8-24-26(14)17/h2-8,14H,1H3,(H,23,24,25) |
InChI Key |
DYPRSOJQROVDMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
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